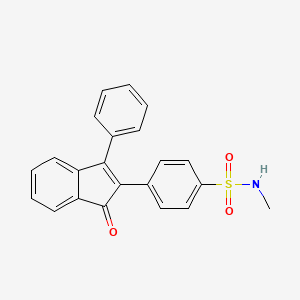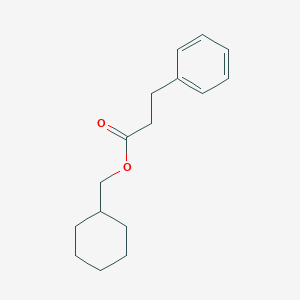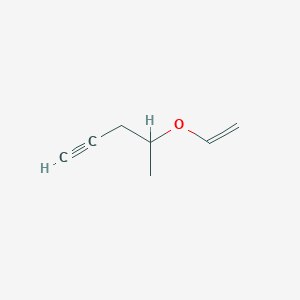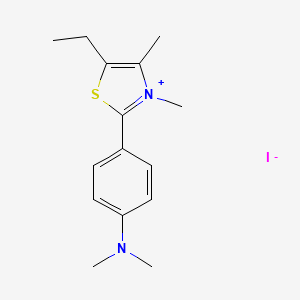
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide is an organic compound with a complex structure that includes a thiazolium ring, an ethyl group, and a dimethylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide typically involves a multi-step process. One common method includes the reaction of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-thiazolium chloride with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium compounds.
Applications De Recherche Scientifique
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
Poly [2-(dimethylamino)ethyl methacrylate]: Used in drug delivery systems and antimicrobial applications.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide stands out due to its unique combination of a thiazolium ring and dimethylamino phenyl group, which imparts distinct chemical reactivity and potential for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
21241-68-9 |
|---|---|
Formule moléculaire |
C15H21IN2S |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
4-(5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C15H21N2S.HI/c1-6-14-11(2)17(5)15(18-14)12-7-9-13(10-8-12)16(3)4;/h7-10H,6H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
DANVIHPKWFBTPE-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


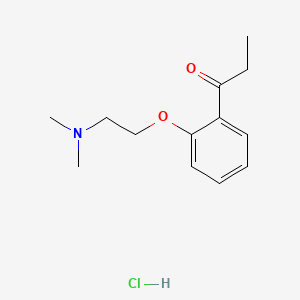
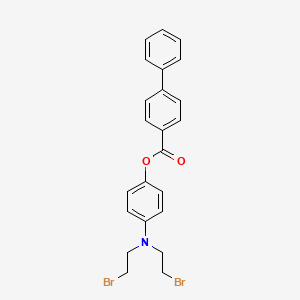

![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
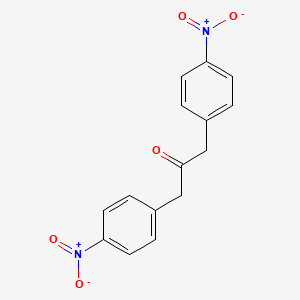


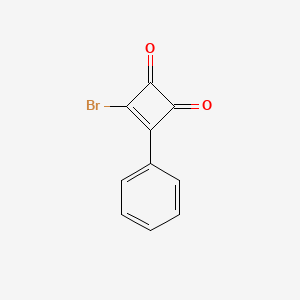
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
